4-Methyl-tridecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
53696-17-6 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
4-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-13(2)11-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
InChI Key |
IDXDUHBRWOLZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCC(=O)O |
Origin of Product |
United States |
Natural Abundance and Biological Sourcing of 4 Methyl Tridecanoic Acid
Endogenous Occurrence and Metabolic Pool Dynamics
Branched-chain fatty acids (BCFAs) are known constituents of mammalian tissues and fluids, with their presence being particularly notable in early life. While direct analysis for 4-methyl-tridecanoic acid is limited in the literature, studies on related isomers provide strong evidence for the existence of methyl-branched tridecanoic acids in human neonatal physiology. BCFAs are significant components of vernix caseosa, the waxy substance covering newborn infants, and meconium, the earliest stool. nih.gov
Analysis of vernix caseosa has identified a variety of BCFAs, including isomers of methyl-tridecanoic acid. nih.gov Specifically, iso-14:0 (12-methyltridecanoic acid) has been detected, highlighting the capacity of fetal systems to synthesize or accumulate these types of fatty acids. nih.govnih.gov The BCFA profile in meconium is more restricted, with a predominance of iso-BCFAs. nih.gov The substantial presence of BCFAs in the neonatal gut, derived from swallowed vernix, suggests a potential role in the development of the intestinal microbiota.
In bovine milk, another significant mammalian biofluid, a variety of BCFAs have been identified. noaa.gov These are largely products of the rumen microbial ecosystem. nih.govnih.govgrazingguide.net While specific data for this compound is scarce, the presence of numerous other branched isomers in milk fat suggests that it may also be present in trace amounts. grazingguide.netlipidmaps.org
Table 1: Occurrence of Methyl-Branched Tridecanoic Acid Isomers in Mammalian Systems
| Sample Type | Compound | Organism | Reference |
|---|---|---|---|
| Vernix Caseosa | iso-14:0 (12-methyltridecanoic acid) | Human (Neonate) | nih.gov |
| Meconium | iso-BCFAs | Human (Neonate) | nih.gov |
The primary dietary sources of BCFAs for humans are ruminant products such as dairy and meat, as well as certain fermented foods. biorxiv.org The BCFAs in milk and beef tallow (B1178427) originate from the lipids of rumen bacteria, which are proficient synthesizers of these compounds. nih.govgrazingguide.netnih.govepa.govtuttofare.com.au The composition of BCFAs in these food products is therefore a reflection of the rumen microbial activity. nih.govnih.gov
Microbial and Phytogenic Origins
Bacteria are the principal producers of BCFAs in nature. biorxiv.org The biosynthesis of these fatty acids typically involves the use of branched-short-chain carboxylic acid primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. tandfonline.combeilstein-journals.org
Bacillus subtilis is a well-studied model organism for BCFA synthesis and is known to produce a variety of iso- and anteiso-fatty acids. tandfonline.comnih.govresearch-nexus.netscielo.br Its fatty acid profile includes 12-methyltridecanoic acid (iso-C14) and 12-methyltetradecanoic acid (anteiso-C15). tandfonline.com The relative abundance of different branched-chain isomers in B. subtilis is influenced by the availability of precursor amino acids. tandfonline.com
The phylum Actinobacteria is another significant source of BCFAs. nih.govresearchgate.netgjesm.netgcms.czcift.res.in Many species within this group synthesize fatty acids with methyl branches. nih.govresearchgate.net For example, Streptomyces albus has been reported to produce tridecanoic acid and 12-methyltetradecanoic acid. nih.gov Furthermore, a study on the volatile compounds from Micromonospora aurantiaca, an actinomycete, identified methyl 4,8-dimethyldodecanoate. beilstein-journals.org The presence of a methyl group at the C-4 position in this compound indicates that the enzymatic machinery necessary for the synthesis of 4-methyl branched fatty acids exists within this bacterial genus. beilstein-journals.org
Table 2: Examples of Bacteria Producing Methyl-Branched Fatty Acids
| Bacterial Species | Produced Branched-Chain Fatty Acid(s) | Reference |
|---|---|---|
| Bacillus subtilis | 12-methyltridecanoic acid (iso-C14), 12-methyltetradecanoic acid (anteiso-C15) | tandfonline.com |
| Streptomyces albus | Tridecanoic acid, 12-methyltetradecanoic acid | nih.gov |
| Micromonospora aurantiaca | Methyl 4,8-dimethyldodecanoate | beilstein-journals.org |
The occurrence of this compound in the plant kingdom is not well-documented. Plant lipids, including seed oils and leaf waxes, are primarily composed of straight-chain saturated and unsaturated fatty acids. biorxiv.orgtuttofare.com.aumassgeneral.orgresearchgate.netnih.govnih.govresearchgate.netbibliotekanauki.plresearchgate.netsci.news While some plants produce unique fatty acid structures, significant amounts of short-chain methyl-branched fatty acids like this compound have not been widely reported. nih.gov Analysis of epicuticular waxes and seed oils from various plant species has identified a complex mixture of lipids, but typically lacks the specific branched structure of this compound. biorxiv.orgresearchgate.netnih.govresearchgate.net
The marine environment is a rich source of diverse lipid structures. Marine sponges, in particular, have been found to contain a variety of unusual fatty acids. tandfonline.comnih.govresearch-nexus.netscielo.brmdpi.comlarodan.com Notably, the isoprenoid fatty acid 4,8,12-trimethyltridecanoic acid has been identified as a significant component of the phospholipids (B1166683) in several sponge species, including Anthosigmella varians, Spheciosponge vesparium, and various species of the genus Cinachyrella. tandfonline.comnih.govresearch-nexus.netscielo.br In some of these sponges, 4,8,12-trimethyltridecanoic acid can constitute a major portion of the total fatty acids. tandfonline.com The presence of a methyl group at the C4 position in this compound is a key structural feature that it shares with this compound, suggesting that biosynthetic pathways for creating such structures are present in these marine organisms or their symbiotic bacteria.
The fatty acid profiles of microalgae are diverse, but they are generally characterized by straight-chain saturated and polyunsaturated fatty acids. gcms.czresearchgate.netgsconlinepress.comnih.govmdpi.comcaymanchem.com While tridecanoic acid has been reported as a minor component in some microalgae, the presence of this compound has not been specifically identified in major microalgal lipidomic studies. researchgate.netgsconlinepress.com
Table 3: Occurrence of 4-Methyl-Branched Fatty Acids in Aquatic Organisms
| Organism | Compound | Reference |
|---|---|---|
| Anthosigmella varians (Marine Sponge) | 4,8,12-trimethyltridecanoic acid | nih.gov |
| Spheciospongia vesparium (Marine Sponge) | 4,8,12-trimethyltridecanoic acid | nih.gov |
| Cinachyrella alloclada (Marine Sponge) | 4,8,12-trimethyltridecanoic acid | tandfonline.com |
Metabolic Pathways and Biochemical Transformations of 4 Methyl Tridecanoic Acid
Cellular Uptake and Initial Acyl-CoA Formation
The initial steps in the metabolism of 4-methyl-tridecanoic acid involve its transport across the cell membrane and its subsequent activation within the cytoplasm.
The cellular uptake of long-chain fatty acids is a facilitated process involving a suite of transport proteins. Although the specific transporters for this compound have not been individually characterized, it is presumed to utilize the same transport systems as other long-chain fatty acids. These include fatty acid binding proteins (FABPs) and fatty acid transport proteins (FATPs), which facilitate their movement across the plasma membrane. Once inside the cell, cytoplasmic fatty acid-binding proteins (C-FABPs) are thought to chaperone these hydrophobic molecules to their metabolic destinations, such as the endoplasmic reticulum and mitochondria.
Before this compound can be metabolized, it must be activated. This activation is a two-step process catalyzed by long-chain acyl-CoA synthetases (ACSLs), also known as acyl-CoA ligases. nih.govnih.gov These enzymes are typically located on the outer mitochondrial membrane and the endoplasmic reticulum. nih.gov The reaction involves the formation of a fatty acyl-adenylate intermediate, followed by the attachment of coenzyme A (CoA) to form 4-methyl-tridecanoyl-CoA. taylorandfrancis.com This thioester linkage renders the fatty acid metabolically active and primes it for subsequent transport and oxidation. While multiple isoforms of ACSL exist with varying substrate specificities, it is likely that one or more of these enzymes can activate this compound. nih.govnih.gov
| Enzyme Family | Location | Function in Fatty Acid Metabolism |
| Fatty Acid Transport Proteins (FATPs) | Plasma Membrane | Facilitate the uptake of long-chain fatty acids into the cell. |
| Acyl-CoA Synthetases (ACSLs) | Outer Mitochondrial Membrane, Endoplasmic Reticulum | Catalyze the activation of fatty acids to their CoA esters. nih.gov |
| Cytoplasmic Fatty Acid-Binding Proteins (C-FABPs) | Cytoplasm | Bind and transport fatty acids within the cell. |
Intramitochondrial Transport and the Carnitine Shuttle System
The primary site of fatty acid oxidation is the mitochondrial matrix. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules. Therefore, a specialized transport mechanism, the carnitine shuttle, is employed to ferry these molecules into the mitochondrial matrix. youtube.comtaylorandfrancis.comkhanacademy.orgmdpi.com
The entry of 4-methyl-tridecanoyl-CoA into the carnitine shuttle is initiated by carnitine O-palmitoyltransferase I (CPT I), an enzyme located on the outer mitochondrial membrane. taylorandfrancis.comkhanacademy.org CPT I catalyzes the transfer of the 4-methyl-tridecanoyl group from coenzyme A to carnitine, forming 4-methyl-tridecanoyl-carnitine. The substrate specificity of CPT I is broad for long-chain fatty acids, and it is anticipated to accommodate the 4-methyl branched structure.
The newly formed 4-methyl-tridecanoyl-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). taylorandfrancis.comkhanacademy.org This carrier protein functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix. Once inside the matrix, carnitine O-palmitoyltransferase II (CPT II), located on the inner mitochondrial membrane, reverses the reaction of CPT I, transferring the 4-methyl-tridecanoyl group back to coenzyme A to regenerate 4-methyl-tridecanoyl-CoA and free carnitine. taylorandfrancis.comkhanacademy.org The liberated carnitine is then transported back to the intermembrane space by CACT to continue the shuttle process.
| Shuttle Component | Location | Function |
| Carnitine O-Palmitoyltransferase I (CPT I) | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine. taylorandfrancis.comkhanacademy.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix and carnitine out. taylorandfrancis.comkhanacademy.org |
| Carnitine O-Palmitoyltransferase II (CPT II) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA in the matrix. taylorandfrancis.comkhanacademy.org |
Catabolism through Beta-Oxidation Pathways
Once inside the mitochondrial matrix, 4-methyl-tridecanoyl-CoA undergoes catabolism primarily through the beta-oxidation pathway. However, the presence of a methyl group on an even-numbered carbon (C4) necessitates a modified beta-oxidation process.
The catabolism of 4-methyl-tridecanoyl-CoA is expected to proceed through standard beta-oxidation for one cycle. This initial cycle would yield one molecule of acetyl-CoA and 2-methyl-undecanoyl-CoA. The subsequent beta-oxidation of 2-methyl-undecanoyl-CoA would be hindered by the methyl group at the alpha-position (C2).
At this stage, the metabolic pathway likely shifts to the peroxisome, as mitochondria lack the enzymes to handle alpha-methyl branched fatty acids. nih.govannualreviews.org In the peroxisome, a specialized set of enzymes catabolizes these structures. nih.govannualreviews.org The process would involve the action of a branched-chain acyl-CoA oxidase. annualreviews.org
Alternatively, if the methyl group poses a steric hindrance to the standard beta-oxidation enzymes within the mitochondria, an alternative pathway involving alpha-oxidation may be utilized. wikipedia.orgmicrobenotes.combyjus.com Alpha-oxidation is a process that removes a single carbon from the carboxyl end of a fatty acid and is typically employed for fatty acids with a methyl group at the beta-position (C3), such as phytanic acid. wikipedia.orgbyjus.comourbiochemistry.com While this compound does not have a beta-methyl group, it is conceivable that after one round of beta-oxidation, the resulting 2-methyl-undecanoyl-CoA could be a substrate for alpha-oxidation to remove the methyl-bearing carbon. Following this, the resulting straight-chain dodecanoyl-CoA could re-enter the mitochondrial beta-oxidation pathway for complete degradation.
The beta-oxidation of the remaining straight-chain portion of the molecule would then proceed in a cyclic fashion, with each cycle consisting of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgmicrobenotes.com Each turn of the beta-oxidation spiral shortens the fatty acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. wikipedia.org The final round of beta-oxidation of the tridecanoyl backbone would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA, as it is an odd-chain fatty acid. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
| Oxidation Pathway | Location | Substrate Specificity | Key Features |
| Mitochondrial Beta-Oxidation | Mitochondria | Straight-chain and some unsaturated fatty acids. wikipedia.org | Primary pathway for energy production from fatty acids. |
| Peroxisomal Beta-Oxidation | Peroxisomes | Very long-chain and branched-chain fatty acids. nih.govannualreviews.orgwikipedia.org | Chain-shortening of fatty acids that are poor substrates for mitochondrial enzymes. |
| Alpha-Oxidation | Peroxisomes | Fatty acids with beta-methyl branches (e.g., phytanic acid). wikipedia.orgbyjus.comourbiochemistry.com | Removes a single carbon from the carboxyl end. wikipedia.org |
Processing of Branched-Chain Fatty Acids in Mitochondria
The mitochondrial processing of BCFAs is a multi-step process designed to break down these molecules for energy production. The location of the methyl group on the fatty acid backbone dictates the specific metabolic route.
For this compound, the methyl group is on an even-numbered carbon (C4). This position blocks the standard β-oxidation pathway after one cycle. The initial cycle of β-oxidation would proceed normally, cleaving the first two carbons to produce acetyl-CoA. However, the resulting fatty acyl-CoA would have a methyl group at the β-position (now C2), which prevents the action of acyl-CoA dehydrogenase, the first enzyme in the next β-oxidation cycle. aocs.orgnih.gov
To circumvent this, the cell employs α-oxidation, a process that removes one carbon at a time from the carboxyl end of the fatty acid. nih.gov
Key Steps in Mitochondrial Processing:
Activation: Like all fatty acids, this compound is first activated to its coenzyme A (CoA) derivative, 4-methyl-tridecanoyl-CoA, in the cytoplasm. microbenotes.com
α-Oxidation: The 4-methyl-tridecanoyl-CoA undergoes α-oxidation. This pathway involves the hydroxylation of the α-carbon, followed by its removal as CO2. This shortens the fatty acid by one carbon and, crucially, shifts the methyl branch from an even position (C4) to an odd position (now C3). The product is pristanic acid. nih.gov
β-Oxidation: With the methyl group now at the β-position (C3), the molecule can proceed through β-oxidation. The cycles continue until the methyl branch is reached.
Generation of Propionyl-CoA: The β-oxidation cycle that processes the three-carbon unit containing the methyl branch yields one molecule of propionyl-CoA instead of acetyl-CoA. nih.gov The remaining straight-chain portion of the fatty acid is completely degraded to acetyl-CoA. microbenotes.com
Metabolism of Propionyl-CoA: The propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for further energy production. aocs.org
Potential for Accumulation in Metabolic Perturbations
Defects in the enzymatic machinery responsible for BCFA degradation can lead to their accumulation, resulting in various metabolic disorders.
Refsum Disease: A primary example of a disorder involving BCFA accumulation is Refsum disease. medscape.comrarediseases.org This autosomal recessive disorder is most commonly caused by a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which is essential for the α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). medscape.comnih.gov The inability to perform α-oxidation leads to a massive buildup of phytanic acid in plasma and tissues, causing severe neurological damage, retinitis pigmentosa, and other symptoms. nih.govwikipedia.org While Refsum disease is specifically linked to phytanic acid, it highlights the critical role of the α-oxidation pathway. A deficiency in this pathway would theoretically also cause the accumulation of other BCFAs that require it for their degradation, including this compound.
Organic Acidemias: Metabolic perturbations can also occur downstream of BCFA oxidation. The breakdown of this compound produces propionyl-CoA. In disorders such as propionic acidemia and methylmalonic acidemia, the enzymes required to convert propionyl-CoA to succinyl-CoA are deficient. nih.gov This leads to an accumulation of propionyl-CoA and its toxic byproducts, causing life-threatening metabolic crises. nih.govnih.gov The buildup of propionyl-CoA can also inhibit other metabolic pathways and lead to an upstream accumulation of its precursors, including BCFAs.
The following table summarizes key metabolic disorders associated with impaired branched-chain fatty acid metabolism.
| Disorder | Defective Enzyme/Process | Accumulated Metabolite(s) | Key Clinical Features |
| Adult Refsum Disease | Phytanoyl-CoA hydroxylase (α-oxidation) | Phytanic Acid | Retinitis pigmentosa, anosmia, polyneuropathy, ataxia nih.govnih.gov |
| Propionic Acidemia | Propionyl-CoA carboxylase | Propionic acid, 3-hydroxypropionic acid, methylcitric acid nih.gov | Metabolic ketoacidosis, hyperammonemia, developmental delay nih.gov |
| Methylmalonic Acidemia | Methylmalonyl-CoA mutase | Methylmalonic acid, propionic acid | Vomiting, lethargy, kidney disease, neurological impairment nih.gov |
Integration into Anabolic Processes and Lipid Synthesis
Beyond their role as energy sources, branched-chain fatty acids like this compound can be integrated into cellular structures through anabolic pathways, primarily in the synthesis of complex lipids.
Incorporation into Triacylglycerols and Cellular Lipids
Branched-chain fatty acids can be utilized by acyltransferase enzymes and incorporated into various classes of lipids, including triacylglycerols (TAGs) and phospholipids (B1166683). TAGs serve as the primary energy storage molecules in many organisms.
Research on the bacterium Nocardia globerula has demonstrated this principle clearly. When grown on a branched-alkane substrate (pristane), this organism synthesizes large amounts of 4,8,12-trimethyl tridecanoic acid. uba.ar This branched fatty acid was found to be a major component of the cellular triacylglycerols, indicating that the enzymatic machinery for TAG synthesis can readily use BCFAs as substrates. uba.ar Although this study focused on a different, yet structurally related, molecule, it establishes the biological precedent for the incorporation of 4-methylated fatty acids into storage lipids.
The incorporation of BCFAs into membrane phospholipids can also occur, influencing the physical properties of the cell membrane, such as fluidity and permeability.
De Novo Synthesis Mechanisms for Branched Fatty Acids
The de novo synthesis of fatty acids is a fundamental anabolic process. While the standard pathway produces straight-chain fatty acids, variations in this process can lead to the synthesis of BCFAs. nih.gov
There are two primary mechanisms for initiating or modifying the synthesis to produce branched chains:
Use of Branched-Chain Primers: The typical primer for fatty acid synthesis is acetyl-CoA. However, fatty acid synthase systems in some organisms, particularly bacteria, can utilize branched-chain acyl-CoAs as primers. wikipedia.orgfrontiersin.org These primers are typically derived from the metabolism of branched-chain amino acids like valine, leucine, and isoleucine, leading to the formation of iso and anteiso fatty acids, which have methyl branches near the terminal end of the acyl chain. wikipedia.orgnih.gov
Incorporation of Methylmalonyl-CoA: The synthesis of a fatty acid with a methyl group on an even-numbered carbon, such as this compound, occurs through a different mechanism. During the elongation phase of fatty acid synthesis, the standard building block that adds two carbons to the growing chain is malonyl-CoA. However, the fatty acid synthase (FASN) complex can exhibit promiscuity and occasionally incorporate a methylmalonyl-CoA unit instead. portlandpress.com This results in the addition of a three-carbon unit with a methyl branch, leading to the formation of a methyl-branched fatty acid. The cytosolic enzyme ECHDC1 has been found to degrade methylmalonyl-CoA, which suggests a cellular mechanism to limit the formation of such methyl-branched fatty acids. portlandpress.com
The table below outlines the key differences between the two primary de novo synthesis pathways for branched fatty acids.
| Synthesis Mechanism | Primer/Substrate | Branch Position | Resulting Fatty Acid Type |
| Branched Primer | Branched-chain acyl-CoAs (from Val, Leu, Ile) | Penultimate (iso) or Antepenultimate (anteiso) carbon | iso- and anteiso-fatty acids |
| Substrate Promiscuity | Methylmalonyl-CoA (instead of Malonyl-CoA) | Even-numbered carbons (e.g., C2, C4, C6) | Mid-chain methyl-branched fatty acids |
Advanced Analytical Methodologies for 4 Methyl Tridecanoic Acid Characterization
Extraction and Pre-Analytical Processing Strategies
The initial and most critical stage in the analysis of 4-Methyl-tridecanoic acid is its isolation from the sample matrix. This process involves careful consideration of the sample type and the selection of an appropriate extraction technique to ensure high recovery and minimize contamination.
The choice of extraction method for this compound is dictated by the nature of the sample matrix. Lipids, including branched-chain fatty acids, are typically extracted from biological tissues, fluids, or food products using organic solvents. gcms.czchromtech.net.au For wet samples, such as tissues or microbial cultures, methods that account for the presence of water are essential.
Commonly employed techniques include:
Liquid-Liquid Extraction: This is a foundational technique for lipid recovery. The Bligh-Dyer method, utilizing a chloroform-methanol mixture, is effective for extracting both polar and nonpolar lipid components from wet matrices. acs.org Simpler extractions using nonpolar solvents like hexane (B92381) or ether are suitable for isolating lipids from oils or other non-aqueous samples. gcms.czchromtech.net.aumdpi.com
Accelerated Solvent Extraction (ASE): This technique uses high temperature and pressure to rapidly and efficiently extract lipids. A common solvent mixture for ASE is chloroform (B151607) and methanol (B129727). whoi.edu
Soxhlet Extraction: A classical method used for extracting lipids from solid samples, though it can be time-consuming and require large volumes of solvent. acs.org
Liquefied Dimethyl Ether (DME) Extraction: An alternative approach that can effectively extract lipids from wet biomass without the need for prior drying or cell disruption. acs.org
After the initial extraction, a saponification step is often performed by refluxing the lipid extract with a base, such as methanolic potassium hydroxide (B78521) (KOH), to hydrolyze ester linkages and release the free fatty acids. gcms.czwhoi.edu
| Extraction Technique | Typical Solvents | Common Sample Matrices | Key Advantages |
|---|---|---|---|
| Liquid-Liquid (e.g., Bligh-Dyer) | Chloroform, Methanol, Water | Biological tissues, Plasma, Microbial cultures | Effective for both polar and nonpolar lipids |
| Accelerated Solvent Extraction (ASE) | Chloroform, Methanol | Solid and semi-solid tissues (e.g., blubber) | Fast, automated, reduced solvent usage |
| Soxhlet Extraction | Hexane, Petroleum ether | Dried solid samples (e.g., seeds, food) | Exhaustive extraction |
| Liquefied Dimethyl Ether (DME) | Dimethyl Ether | Wet biomass (e.g., microalgae) | No pre-drying of sample required |
Due to their low volatility and polar nature, free fatty acids like this compound are not well-suited for direct analysis by gas chromatography (GC). restek.comsigmaaldrich.com Their carboxylic acid group can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and reduced analytical accuracy. restek.com Derivatization chemically modifies the carboxyl group to create a more volatile and less polar compound, significantly improving chromatographic performance. gcms.czchromtech.net.au
The most prevalent derivatization strategy for fatty acid analysis is the conversion to fatty acid methyl esters (FAMEs). sigmaaldrich.commdpi.comnih.gov This process, known as esterification or transesterification, replaces the acidic proton of the carboxyl group with a methyl group. The resulting FAMEs are more volatile, less polar, and thermally stable, making them ideal for GC analysis. gcms.czchromtech.net.au
Several reagents and catalysts are used for FAME preparation:
Acid-Catalyzed Esterification: This is a widely used method where the fatty acids are heated with methanol in the presence of an acid catalyst. nih.gov
Boron trifluoride (BF₃) in methanol: A common and effective reagent for esterifying free fatty acids and transesterifying glycerolipids. whoi.edunih.gov The reaction typically involves heating at temperatures between 60°C and 100°C. whoi.edurestek.com
Methanolic HCl: Prepared by dissolving acetyl chloride or concentrated hydrochloric acid in methanol, this reagent effectively catalyzes the formation of FAMEs. nih.govsigmaaldrich.com Reactions can be performed by heating at 100°C for about an hour or incubating at a lower temperature (45°C) overnight. nih.gov
Base-Catalyzed Transesterification: This method is rapid and occurs under milder temperature conditions compared to acid-catalyzed reactions. nih.gov Reagents like potassium hydroxide (KOH) or sodium methoxide (B1231860) in methanol are used to transesterify lipids (e.g., triglycerides) into their corresponding FAMEs. nih.govnih.gov
The choice of method depends on whether the goal is to analyze only free fatty acids or the total fatty acid profile including those bound in complex lipids. nih.govnih.gov
While FAMEs are excellent for quantification and general identification, their mass spectra under electron ionization (EI) often lack fragments that can definitively locate the position of methyl branching. nih.gov To overcome this, alternative derivatization methods are employed that yield products with more structurally informative fragmentation patterns in mass spectrometry (MS).
4,4-dimethyloxazoline (DMOX) Esters: Derivatization of fatty acids to their DMOX esters produces compounds that, upon EI-MS analysis, generate a series of ions that allow for the unambiguous determination of the methyl branch position along the acyl chain. nih.gov
Picolinyl Esters (3-pyridylcarbinol esters): Similar to DMOX derivatives, picolinyl esters provide diagnostic fragmentation patterns in EI-MS that help identify structural features, including branching points. nih.gov
Silylation: This process converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comoup.comsigmaaldrich.com Silylation is effective for various functional groups and can be performed quickly, sometimes directly in the GC injection port. oup.com
| Derivative Type | Common Reagent(s) | Primary Analytical Use | Key Advantage |
|---|---|---|---|
| Fatty Acid Methyl Ester (FAME) | BF₃-Methanol, Methanolic HCl | GC-FID/MS for quantification and general ID | High volatility, stability, well-established methods. sigmaaldrich.com |
| 4,4-dimethyloxazoline (DMOX) Ester | 2-amino-2-methyl-1-propanol | GC-MS for structural elucidation | Provides clear fragmentation to locate branch points. nih.gov |
| Picolinyl Ester | 3-Pyridylcarbinol | GC-MS for structural elucidation | Diagnostic fragmentation for structural motifs. nih.gov |
| Trimethylsilyl (TMS) Ester | BSTFA, TMCS | GC-FID/MS for general analysis | Fast reaction, can be done on-line. oup.com |
Derivatization for Enhanced Volatility and Chromatographic Performance
Chromatographic Separation and Resolution Techniques
Gas chromatography is the cornerstone technique for the analysis of derivatized fatty acids like this compound methyl ester. nih.govnih.gov The separation is typically performed using high-resolution capillary columns.
The key components of a GC method for branched fatty acid analysis are:
Capillary Column: The choice of stationary phase is critical.
Polar Phases: Columns with polyethylene (B3416737) glycol (PEG) stationary phases (e.g., FAMEWAX™, SUPELCOWAX™) are commonly used. gcms.czchromtech.net.ausigmaaldrich.com These columns separate FAMEs based on both boiling point and degree of unsaturation, and they are effective at resolving isomers.
Non-polar/Intermediate Polarity Phases: Columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms) are also used, separating compounds primarily by boiling point. nih.gov
Carrier Gas: Helium is frequently used as the carrier gas at a constant flow rate, typically around 1 mL/min. whoi.edusigmaaldrich.comnih.gov
Temperature Program: A temperature gradient is employed to ensure the separation of a wide range of fatty acids. A typical program might start at a lower temperature (e.g., 70-100°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 3-5°C/min) to a final temperature of around 240-250°C. whoi.edusigmaaldrich.comnih.gov
Detector:
Flame Ionization Detector (FID): FID is the most common detector for quantifying FAMEs due to its high sensitivity, wide linear range, and robust performance. whoi.eduukm.my
Mass Spectrometer (MS): GC-MS is used for the definitive identification of compounds. The mass spectrometer provides fragmentation patterns that act as a chemical fingerprint, allowing for the confirmation of this compound and distinguishing it from other co-eluting fatty acids. whoi.edunih.gov
| GC Parameter | Typical Setting / Type | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation. whoi.edunih.gov |
| Stationary Phase | Polyethylene Glycol (Wax) or 5% Phenyl Polysiloxane | Separates based on polarity and boiling point. chromtech.net.aunih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. whoi.edusigmaaldrich.com |
| Injection Mode | Split (e.g., 20:1) | Introduces a small, precise amount of sample. whoi.edunih.gov |
| Temperature Program | Ramped, e.g., 100°C ramped to 250°C at 4°C/min | Elutes compounds with a wide range of boiling points. nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification (FID) and Identification (MS). whoi.edu |
High-Performance Liquid Chromatography (HPLC)
While GC is the predominant technique for FAME analysis, high-performance liquid chromatography (HPLC) offers a valuable complementary approach, especially for analyzing fatty acids in their underivatized (free acid) form. hplc.euuib.no An HPLC method for this compound would typically involve reverse-phase chromatography. sielc.com
In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation principle is based on the hydrophobic interactions between the alkyl chain of the fatty acid and the stationary phase. A common mobile phase for fatty acid analysis consists of a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure the analyte is in its neutral, protonated form, which improves peak shape and is compatible with mass spectrometry detection. sielc.com HPLC is particularly advantageous for separating geometric (cis/trans) isomers of unsaturated fatty acids, though this is not applicable to the saturated this compound. hplc.eu
Spectroscopic and Mass Spectrometric Structural Elucidation
Following chromatographic separation, mass spectrometry (MS) is the definitive technique for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information for identifying this compound: its molecular weight and its structure, which is inferred from the fragmentation pattern generated in the ion source. chemguide.co.uk
Electron Ionization (EI) is a hard ionization technique commonly coupled with GC. Molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+). uni-saarland.delibretexts.org This molecular ion is energetically unstable and undergoes fragmentation in a predictable manner, providing a unique "fingerprint" for the compound. chemguide.co.uk
For the methyl ester of this compound (molecular weight: 242.42 g/mol ), the EI-MS spectrum would be expected to show:
Molecular Ion (M•+): A peak at m/z 242, corresponding to the intact ionized molecule. Its presence confirms the molecular weight.
McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of most FAMEs. nih.gov It results from a specific rearrangement involving the carbonyl group and the gamma-hydrogen.
Alpha-Cleavage: Fragmentation of the bond between C2 and C3, leading to the loss of an ethyl group and a peak at m/z 87, [CH3OC(=O)CH2]+.
Branched-Chain Fragmentation: The most structurally informative fragmentation occurs at the site of the methyl branch. Cleavage of the C-C bonds adjacent to the tertiary carbon at position 4 is favored. This would lead to characteristic ions that help pinpoint the location of the methyl group. Based on the fragmentation of similar branched-chain FAMEs, ions resulting from cleavage around the branch point are expected. nih.gov For instance, cleavage between C3-C4 and C4-C5 would yield specific fragment ions that distinguish it from other methyl-tridecanoate isomers, such as 12-methyl-tridecanoic acid methyl ester. researchgate.net
Table 2: Predicted Key Mass Fragments for this compound Methyl Ester in EI-MS
| m/z | Ion Structure / Origin | Significance |
|---|---|---|
| 242 | [C15H30O2]•+ | Molecular Ion (M•+) |
| 211 | [M - 31]•+ | Loss of methoxy (B1213986) group (•OCH3) |
| 87 | [CH3OC(=O)CH2CH2]+ | Cleavage at C3-C4 bond |
Electrospray Ionization (ESI) is a soft ionization technique, meaning it imparts very little excess energy to the molecule during ionization. nih.gov It is typically coupled with HPLC and is ideal for analyzing thermally labile or non-volatile compounds. nih.gov For this compound, ESI-MS would generate pseudomolecular ions with minimal fragmentation. uib.no
Positive Ion Mode: The analyte is typically protonated, yielding an [M+H]+ ion. For this compound, this would appear at m/z 229.2.
Negative Ion Mode: The acidic carboxylic group readily loses a proton, forming a deprotonated [M-H]− ion at m/z 227.2. nih.gov
Because ESI does not typically induce fragmentation, it is excellent for determining the molecular weight of the analyte but provides limited structural information on its own. uib.no To obtain structural data, tandem mass spectrometry (MS/MS) is required, where the pseudomolecular ion is isolated and fragmented through collision-induced dissociation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of fatty acids, including branched-chain variants like this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms, which is crucial for confirming the position of the methyl branch and determining the stereochemistry at the chiral center.
¹H-NMR spectroscopy provides distinct signals for protons in different electronic environments, allowing for the precise assignment of the molecular structure of this compound. The chemical shift (δ) of each proton is influenced by its proximity to electronegative groups (like the carboxyl group) and the methyl branch.
The spectrum is characterized by several key regions. The proton of the carboxylic acid group (-COOH) is typically highly deshielded and appears far downfield, often above 10 ppm, though this signal can be broad and is sometimes not observed depending on the solvent and concentration. The methylene (B1212753) protons alpha to the carboxyl group (at C-2) are deshielded and resonate around 2.35 ppm, typically as a triplet. aocs.org Protons on the long alkyl chain create a large, complex signal envelope between approximately 1.2 and 1.6 ppm. nih.gov
Crucially for positional assignment, the signals associated with the methyl branch are distinctive. The single methine proton at the branch point (C-4) would appear as a multiplet, with a chemical shift influenced by its position. For comparison, in phytanic acid, a methine proton at the C-3 position appears as a multiplet around 2.00 ppm. aocs.org The protons of the branched methyl group itself (at C-4) would produce a doublet signal, expected to be slightly upfield from the terminal methyl group, likely in the 0.8-0.9 ppm range. aocs.org The terminal methyl group (C-13) gives rise to a characteristic triplet at approximately 0.88 ppm. aocs.org These specific signals—the doublet of the branch methyl group and the multiplet of the methine proton—are definitive for confirming the location of the methyl substituent along the fatty acid chain.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid H | C-1 (-COOH) | > 10 | Singlet (broad) |
| Methylene H (α to COOH) | C-2 | ~ 2.35 | Triplet |
| Methylene H (β to COOH) | C-3 | ~ 1.65 | Multiplet |
| Methine H | C-4 | ~ 1.5 - 2.0 | Multiplet |
| Methylene H Chain | C-5 to C-12 | ~ 1.2 - 1.4 | Multiplet |
| Branched Methyl H | C-4 (-CH₃) | ~ 0.8 - 0.9 | Doublet |
| Terminal Methyl H | C-13 | ~ 0.88 | Triplet |
¹³C-NMR spectroscopy complements ¹H-NMR by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. This is particularly useful for unambiguously confirming the carbon skeleton and the position of the methyl branch. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap. magritek.com
The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing in the 175-180 ppm region. rsc.org The carbons near the carboxyl group (C-2 and C-3) are also shifted downfield, with expected resonances around 34 ppm and 25 ppm, respectively, for a typical saturated fatty acid. core.ac.uk The carbons within the long methylene chain produce a cluster of signals between approximately 29 and 32 ppm. researchgate.net The terminal methyl carbon (C-13) and the adjacent methylene carbon (C-12) are shielded and appear upfield at roughly 14 ppm and 22 ppm, respectively. rsc.org
The signals for the carbons at and near the branch point are diagnostic. The methine carbon (C-4) would have a distinct chemical shift, typically in the 30-40 ppm range, which differs significantly from the surrounding methylene carbons. The branched methyl carbon itself would resonate in the upfield region, likely around 19-22 ppm. The presence of these unique signals confirms the location of the methyl group at the C-4 position.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Carboxyl Carbon | C-1 (-COOH) | ~ 175 - 180 |
| Methylene Carbon (α to COOH) | C-2 | ~ 34 |
| Methylene Carbon (β to COOH) | C-3 | ~ 25 - 30 |
| Methine Carbon | C-4 | ~ 30 - 40 |
| Methylene Carbon Chain | C-5 to C-11 | ~ 29 - 32 |
| Methylene Carbon (ω-2) | C-12 | ~ 22 |
| Branched Methyl Carbon | C-4 (-CH₃) | ~ 19 - 22 |
| Terminal Methyl Carbon | C-13 | ~ 14 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group and the alkyl chain.
The most prominent feature of a carboxylic acid in an IR spectrum is the O-H stretching vibration, which appears as a very strong and notably broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. aocs.orgnih.gov This broadness is a result of extensive hydrogen bonding, which causes carboxylic acids to exist as dimers in condensed phases. rsc.org Superimposed on this broad O-H band are the sharper C-H stretching vibrations from the methylene and methyl groups of the alkyl chain, which occur between 2960 and 2850 cm⁻¹.
Another definitive peak for the carboxyl group is the carbonyl (C=O) stretching vibration. This appears as a very strong and sharp absorption in the region of 1760-1690 cm⁻¹. aocs.org For a saturated, dimerized aliphatic acid, this peak is typically found near 1710 cm⁻¹. rsc.org The spectrum also includes a C-O stretching vibration, which is visible between 1320-1210 cm⁻¹, and O-H bending vibrations, which can be found in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. aocs.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch | Alkyl (-CH₃, -CH₂, -CH-) | 2960 - 2850 | Strong, Sharp |
| C=O Stretch | Carbonyl (-COOH) | 1760 - 1690 | Strong, Sharp |
| O-H Bend | Carboxylic Acid (-COOH) | 1440 - 1395 | Medium |
| C-O Stretch | Carboxylic Acid (-COOH) | 1320 - 1210 | Medium |
| O-H Bend | Carboxylic Acid (-COOH) | 950 - 910 | Medium, Broad |
Quantitative Determination and Reference Standards
Accurate quantification of this compound in complex biological or industrial samples requires robust analytical methods, typically based on chromatography coupled with mass spectrometry (GC-MS or LC-MS). The development of these methods involves careful calibration and the use of appropriate standards to ensure precision and accuracy.
Quantitative analysis is predicated on the principle that the instrument's response is proportional to the concentration of the analyte. To establish this relationship, a calibration model is developed. This is typically achieved by preparing a series of standard solutions containing the pure analyte (e.g., this compound) at known concentrations. chemicalbook.com These standards are then analyzed using the chosen method, such as GC-MS, often after a derivatization step to convert the fatty acid to a more volatile form like a fatty acid methyl ester (FAME). hmdb.ca
A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentration of each standard. researchgate.net The linearity of this curve is assessed over a specific concentration range, and linear regression analysis is used to generate an equation that can calculate the concentration of the analyte in an unknown sample based on its measured response. hmdb.ca
Key validation parameters for the model include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For branched-chain fatty acids, sensitive GC-MS methods can achieve LODs in the sub-micromolar (μM) range. For instance, methods developed for short-chain fatty acids have reported detection limits as low as 0.244–0.977 μM. hmdb.carsc.org
To achieve high accuracy and precision in quantitative analysis, especially when dealing with complex matrices and multi-step sample preparation procedures, the use of an internal standard is essential. hmdb.ca An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. magritek.com It is added in a precise, known amount to every sample, calibration standard, and quality control sample at the beginning of the sample preparation process. aocs.org
The internal standard co-elutes with the analyte and experiences similar losses or variations during extraction, derivatization, and injection. By measuring the ratio of the analyte's response to the internal standard's response, any variability introduced during the analytical workflow can be effectively normalized. chemicalbook.com This stable isotope dilution method significantly improves the reliability and reproducibility of the quantification. hmdb.ca
For fatty acid analysis, common internal standards include:
Stable Isotope-Labeled Analogs: These are considered the gold standard. A deuterated version of the analyte (e.g., this compound-d₃) has nearly identical chemical and physical properties to the unlabeled analyte but can be distinguished by mass spectrometry. hmdb.caaocs.org
Odd-Chain Fatty Acids: Fatty acids with an odd number of carbon atoms, such as heptadecanoic acid (C17:0) or heneicosanoic acid (C21:0), are often used because they are typically absent or present at very low levels in most biological samples. hmdb.ca
The choice of internal standard is critical and should be based on structural similarity to the analyte and its absence in the sample matrix. magritek.com
Biological and Biomedical Implications of 4 Methyl Tridecanoic Acid
Regulatory Roles in Cellular Signaling and Metabolism
Influence on Lipid Transport and Homeostasis
No specific research was identified that investigates the direct impact of 4-Methyl-tridecanoic acid on lipid transport mechanisms or its role in maintaining lipid homeostasis. General literature discusses the roles of various fatty acids in these processes, but data for this particular compound is absent.
Modulation of Fatty Acid Metabolism
Similarly, there is a lack of studies focused on how this compound specifically modulates fatty acid metabolism. Research into how it might be synthesized, degraded, or how it influences other metabolic pathways has not been published. One study noted the production of a related but more complex compound, 4,8,12-trimethyl tridecanoic acid, by the bacterium Nocardia globerula, but this does not provide direct insight into the metabolic role of this compound itself mdpi.com.
Antimicrobial Activities and Mechanisms of Action
While there is research on the antimicrobial properties of related compounds, such as Tridecanoic acid methyl ester (TAME), this information cannot be directly attributed to this compound. The functional and structural differences between an esterified straight-chain fatty acid (TAME) and a branched-chain fatty acid (this compound) mean their biological activities could be significantly different.
For the related compound, TAME, studies have shown a range of antimicrobial actions. Research indicates that TAME can disrupt the cellular integrity of bacteria like E. coli and E. faecalis, leading to cell rupture. nih.govnih.govresearchgate.net Furthermore, computational models suggest TAME has a strong binding affinity for the essential bacterial enzyme DNA Gyrase B, potentially inhibiting its function. nih.govnih.govresearchgate.net TAME has also demonstrated synergistic effects when combined with the antibiotic ampicillin, enhancing its efficacy. nih.govnih.govresearchgate.net
However, it must be reiterated that these findings pertain to Tridecanoic acid methyl ester and not This compound . Without direct experimental evidence, it is not scientifically accurate to extrapolate these mechanisms of action to the specified compound.
Due to these significant gaps in the scientific literature, constructing a detailed and scientifically accurate article on the biological and biomedical implications of this compound, strictly adhering to the provided outline, is not possible at this time.
Role in Pathophysiological Processes
Branched-chain fatty acids (BCFAs) are a class of lipids that are primarily obtained through diet, particularly from dairy and ruminant meat products, or are synthesized by gut microbiota. oup.com These fatty acids are known to play various roles in cellular functions, including influencing cell membrane fluidity and participating in signaling pathways. nih.govlipotype.com While the broader class of BCFAs has been studied for its effects on metabolism and inflammation, specific information regarding the direct role of this compound in pathophysiological processes is not well-documented in publicly available scientific literature. oup.com
Inherited metabolic disorders (IMDs), also known as inborn errors of metabolism, are a group of genetic conditions that result from defects in enzymes or transport proteins involved in metabolic pathways. frontiersin.orgwiadlek.pl These defects can lead to the accumulation of toxic substances or a deficiency of essential compounds. While some IMDs are associated with abnormal metabolism of branched-chain amino acids, which can be precursors for the synthesis of some BCFAs, there is currently no specific information in the scientific literature that directly associates this compound with any particular inherited metabolic disorder. nih.gov Disorders related to the metabolism of other BCFAs, such as phytanic acid in Refsum disease, are well-characterized, but a similar association for this compound has not been established. youtube.com
Biomarkers are measurable indicators of a biological state or condition and are crucial for the diagnosis, prognosis, and monitoring of diseases. mdpi.comnih.gov Fatty acids and their metabolites are increasingly being investigated as potential biomarkers for various metabolic and inflammatory diseases. nih.gov However, there is a lack of specific research findings that identify this compound as a potential biomarker for any specific disease state. The scientific literature does not currently contain data to support its use in diagnosing or monitoring any pathological conditions.
Future Research Directions in this compound Biology
The biological and biomedical implications of this compound remain a largely unexplored area of research. Future investigations are needed to elucidate the specific metabolic pathways in which this compound is involved and to understand its physiological and pathophysiological roles. Key areas for future research could include:
Metabolic Fate and Function: Investigating the absorption, distribution, metabolism, and excretion of this compound in mammalian systems to understand its metabolic fate and potential biological functions.
Interaction with Cellular Processes: Exploring the effects of this compound on cellular processes such as membrane dynamics, signal transduction, and gene expression.
Role in Health and Disease: Conducting studies to determine if there are any associations between the levels of this compound and the prevalence or progression of metabolic diseases, inflammatory conditions, or neurological disorders.
Potential as a Biomarker: Undertaking metabolomic studies to assess whether circulating or tissue levels of this compound could serve as a biomarker for specific physiological or pathological states.
Further research in these areas is essential to build a comprehensive understanding of the significance of this compound in biology and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
